molecular formula C18H12F3N3O2 B2713216 4-(pyrimidin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)benzamide CAS No. 1334374-97-8

4-(pyrimidin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)benzamide

Cat. No. B2713216
CAS RN: 1334374-97-8
M. Wt: 359.308
InChI Key: GHUWCXGPBWDEQN-UHFFFAOYSA-N
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Description

The compound “4-(pyrimidin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)benzamide” is a complex organic molecule that contains a pyrimidine ring, a benzamide group, and a trifluoromethyl group. Pyrimidine is a basic aromatic ring structure found in many important biomolecules like DNA and RNA. Benzamide is a simple carboxamide group, and trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring attached to a phenyl ring through an oxygen atom (O), and a benzamide group attached to the phenyl ring. The trifluoromethyl group would be attached to the phenyl ring. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. For instance, the pyrimidine ring might undergo reactions typical of aromatic heterocycles, such as electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .

Scientific Research Applications

Discovery and Characterization in Cancer Research

4-(pyrimidin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)benzamide is a compound that has been explored in the context of cancer research due to its biochemical properties and potential therapeutic effects. A noteworthy study described the discovery of a similar compound, MGCD0103, an orally active histone deacetylase inhibitor with significant antitumor activity, highlighting the potential of such compounds in cancer treatment. MGCD0103 selectively inhibits HDACs 1-3 and 11, blocking cancer cell proliferation and inducing apoptosis, demonstrating promise as an anticancer drug (Zhou et al., 2008).

Metabolic Studies in Chronic Myelogenous Leukemia Patients

Flumatinib, a compound closely related to 4-(pyrimidin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)benzamide, has been studied for its metabolism in chronic myelogenous leukemia (CML) patients. This research aimed to identify the main metabolic pathways of flumatinib in humans after oral administration, revealing that the parent drug was the main form recovered in human plasma, urine, and feces. The study provided insights into the metabolism of such compounds, which could inform the development of new therapeutic agents (Gong et al., 2010).

Development of Novel Synthesis Methods

Research into the synthesis of related compounds has led to the development of novel and efficient methods. For example, a study on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives explored a one-pot, three-component reaction that proved to be efficient and environmentally friendly. These compounds were then evaluated for their antibacterial activity, demonstrating the potential for such compounds in medicinal chemistry (Rostamizadeh et al., 2013).

Exploration of Antifungal Effects

Further extending the applications of related pyrimidin-2-amine derivatives, a study investigated their antifungal effects against significant types of fungi. The research provided valuable data on the biological activities of these compounds, which could lead to the development of new antifungal agents (Jafar et al., 2017).

Future Directions

The study and development of new compounds with pyrimidine rings is a vibrant field, particularly in medicinal chemistry. Future research could explore the biological activity of this compound, its potential uses, and methods for its synthesis .

properties

IUPAC Name

4-pyrimidin-2-yloxy-N-[2-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N3O2/c19-18(20,21)14-4-1-2-5-15(14)24-16(25)12-6-8-13(9-7-12)26-17-22-10-3-11-23-17/h1-11H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUWCXGPBWDEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC=C(C=C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(pyrimidin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)benzamide

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